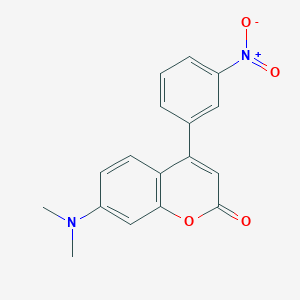![molecular formula C13H19N B8044160 1-(2-Bicyclo[2.2.1]hept-5-enylidenemethyl)piperidine](/img/structure/B8044160.png)
1-(2-Bicyclo[2.2.1]hept-5-enylidenemethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of CID-103 involves complex chemical processes. While specific synthetic routes and reaction conditions are proprietary, general methods for preparing monoclonal antibodies include hybridoma technology and recombinant DNA technology. Industrial production often involves large-scale cell culture systems, where cells are engineered to produce the desired antibody. These cells are then harvested, and the antibody is purified through a series of chromatography steps to ensure high purity and activity .
Analyse Des Réactions Chimiques
CID-103, being a monoclonal antibody, primarily undergoes biochemical interactions rather than traditional chemical reactions like oxidation or reduction. It interacts specifically with the CD38 antigen on the surface of certain cells. The binding of CID-103 to CD38 can trigger a series of immune responses, including antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). These reactions are crucial for its therapeutic effects .
Applications De Recherche Scientifique
CID-103 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of CID-103 involves its specific binding to the CD38 antigen on the surface of target cells. CD38 is a glycoprotein involved in cell signaling and calcium signaling pathways. When CID-103 binds to CD38, it can induce cell death through mechanisms such as ADCC and CDC. This binding also inhibits the enzymatic activity of CD38, which can disrupt cellular processes and lead to therapeutic effects .
Comparaison Avec Des Composés Similaires
- Daratumumab
- Isatuximab
- MOR202
CID-103 stands out due to its unique binding properties and potential for treating a broader range of diseases .
Propriétés
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylidenemethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-6-14(7-3-1)10-13-9-11-4-5-12(13)8-11/h4-5,10-12H,1-3,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUAIDJWSKPHAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C=C2CC3CC2C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C=C2CC3CC2C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-1,3-dimethyl-7-nitropyrazolo[3,4-b]quinoline](/img/structure/B8044089.png)

![ethyl N-[(Z)-3-(2-methylpropylamino)-1-methylsulfanyl-3-oxoprop-1-enyl]carbamate](/img/structure/B8044101.png)



![methyl (NZ)-N-[benzamido(methylsulfanyl)methylidene]carbamate](/img/structure/B8044120.png)
![2-[4-[1-[4-(2-Hydroxyethoxy)phenyl]ethyl]phenoxy]ethanol](/img/structure/B8044121.png)
![(5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one](/img/structure/B8044128.png)


![ethyl N-[2-(methoxymethyl)-4-oxoquinazolin-3-yl]carbamate](/img/structure/B8044152.png)
![2-[Methyl-[3-[(1-oxido-1,2,4-benzotriazin-1-ium-3-yl)amino]propyl]amino]ethanol](/img/structure/B8044169.png)
![butyl N-[[butoxycarbonyl(methyl)amino]methyl]-N-methylcarbamate](/img/structure/B8044176.png)
